molecular formula C22H22N4O4S B2424455 methyl 6-acetyl-2-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 1170138-46-1

methyl 6-acetyl-2-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2424455
CAS No.: 1170138-46-1
M. Wt: 438.5
InChI Key: RXNWPRPMUDGVNQ-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Properties

IUPAC Name

methyl 6-acetyl-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-13-17(11-23-26(13)15-7-5-4-6-8-15)20(28)24-21-19(22(29)30-3)16-9-10-25(14(2)27)12-18(16)31-21/h4-8,11H,9-10,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNWPRPMUDGVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-acetyl-2-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a novel compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and molecular interactions of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a tetrahydrothieno-pyridine core and a pyrazole moiety. The synthetic pathway typically involves:

  • Cyclocondensation : The initial formation of the pyrazole ring from appropriate precursors such as phenyl hydrazine and acetyl derivatives.
  • Functionalization : Subsequent reactions to introduce various functional groups that enhance biological activity.

The synthesis of related compounds has been documented in various studies, indicating a robust methodology for generating these heterocycles .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro assays demonstrated that the compound inhibits cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values indicating potent activity .
Cell LineIC50 (µM)
MDA-MB-23115.0
HepG220.5

Antimicrobial Activity

The compound has shown promising antimicrobial properties against several pathogens. Tests conducted against Gram-positive and Gram-negative bacteria revealed:

  • Minimum Inhibitory Concentration (MIC) values suggest effective inhibition of bacterial growth.
BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa8

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited significant radical scavenging activity:

Assay TypeIC50 (µg/mL)
DPPH25
ABTS30

These findings suggest that the compound can effectively neutralize free radicals, contributing to its therapeutic potential .

Molecular Modeling Studies

Molecular docking studies have been performed to understand the binding affinity of this compound with target proteins implicated in cancer progression and microbial resistance. The results indicate favorable interactions with key enzymes involved in these pathways.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction ConditionsReagentsProductYieldReference
Acidic hydrolysisHCl (conc.), H₂O, Δ6-Acetyl-2-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid85%
Basic hydrolysis (saponification)NaOH, EtOH, refluxSodium salt of the carboxylic acid78%

This reaction is critical for converting the ester into a bioactive carboxylic acid derivative, often used in further functionalization.

Nucleophilic Substitution at the Acetyl Group

The acetyl moiety can undergo nucleophilic substitution or condensation reactions.

Reaction TypeReagents/ConditionsProductYieldReference
Aldol condensationKOH, EtOH, aromatic aldehydesα,β-Unsaturated ketone derivatives65–72%
Grignard additionRMgX, THF, 0°CTertiary alcohol derivatives60%

For example, reaction with benzaldehyde under basic conditions yields a chalcone-like product, enhancing π-conjugation .

Reduction Reactions

Key reducible groups include the acetyl and carboxamido functionalities.

Target GroupReagentsProductYieldReference
Acetyl (keto group)NaBH₄, MeOHSecondary alcohol88%
Amide reductionLiAlH₄, THF, refluxAmine derivative70%

Reduction of the acetyl group to a hydroxyl group improves solubility, while amide reduction generates a primary amine for further alkylation .

Cyclization Reactions

The carboxamido-pyrazole moiety participates in cyclization to form fused heterocycles.

Reaction ConditionsReagentsProductYieldReference
Thorpe-Ziegler cyclizationNaOEt, EtOH, refluxPyrido[3,4-e]thieno[2,3-c]pyrimidine derivatives75%
Acid-catalyzed cyclizationH₂SO₄, AcOHTetracyclic pyrazolo-thieno-pyridine systems68%

Cyclization often enhances bioactivity by increasing structural rigidity.

Oxidation of the Thiophene Ring

The thieno ring can be oxidized to introduce sulfone or sulfoxide groups.

ReagentsConditionsProductYieldReference
H₂O₂, AcOH60°C, 12 hThieno[2,3-c]pyridine sulfone derivative55%
mCPBA, CH₂Cl₂RT, 6 hSulfoxide intermediate48%

Oxidation modifies electronic properties, influencing binding affinity in medicinal applications .

Functionalization of the Pyrazole Ring

The 5-methyl-1-phenylpyrazole group undergoes electrophilic substitution.

Reaction TypeReagentsProductYieldReference
NitrationHNO₃, H₂SO₄, 0°C4-Nitro-pyrazole derivative62%
BrominationBr₂, FeBr₃4-Bromo-pyrazole derivative58%

Electrophilic substitution at the pyrazole’s para-position is favored due to steric hindrance from the 1-phenyl group .

Cross-Coupling Reactions

The thieno-pyridine core participates in palladium-catalyzed couplings.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives80%
Buchwald-HartwigPd₂(dba)₃, XantphosAminated thieno-pyridine analogs73%

These reactions enable the introduction of aryl or amino groups for structure-activity relationship studies .

Amide Bond Modifications

The carboxamido linker can be hydrolyzed or transformed into ureas/thioureas.

Reaction TypeReagentsProductYieldReference
Acidic hydrolysisHCl (6M), ΔCarboxylic acid and 5-methyl-1-phenylpyrazole-4-amine82%
Thiourea formationCS₂, KOHPyrazole-thiourea conjugate65%

Hydrolysis of the amide bond is utilized to study the individual contributions of the pyrazole and thieno-pyridine moieties.

Key Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack by water or hydroxide ion, stabilized by the electron-withdrawing thieno-pyridine ring.

  • Pyrazole Functionalization : Directed by the 1-phenyl group’s steric and electronic effects, favoring para-substitution .

  • Cyclization : Thorpe-Ziegler reactions involve enolate formation, followed by intramolecular attack to form six-membered rings .

Preparation Methods

Synthetic Strategies for the Tetrahydrothieno[2,3-c]Pyridine Core

The tetrahydrothieno[2,3-c]pyridine moiety forms the central scaffold of the target compound. Patent CN102432626A details a method for synthesizing 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine derivatives via imine formation and cyclization. Adapting this approach, 2-thiophene ethylamine reacts with formaldehyde under heating (50–55°C) to form an imine intermediate, which undergoes cyclization in the presence of ethanolic hydrogen chloride. This method achieves a 96.5% yield for the tetrahydrothienopyridine structure under optimized conditions.

Key parameters for scalability include:

  • Solvent selection : Dichloroethane for extraction and ethanol for cyclization.
  • Temperature control : Maintaining 65–75°C during ring closure minimizes side reactions.
  • Workup procedures : Saturated saline washes and reduced-pressure evaporation enhance purity.

Introduction of the Acetyl Group at Position 6

The 6-acetyl substituent is introduced via Friedel-Crafts acylation or nucleophilic substitution. Patent CN111138289B describes acetylating pyrazole derivatives using diacetyl under basic conditions. For the tetrahydrothienopyridine system, a similar strategy involves reacting the core with acetyl chloride in the presence of Lewis acids like AlCl₃.

Optimized conditions :

  • Molar ratio : 1.2 equivalents of acetyl chloride per mole of tetrahydrothienopyridine.
  • Reaction time : 6 hours at 70–80°C.
  • Yield : 98.1% purity after recrystallization from aqueous ethanol.

Synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide

The pyrazole carboxamide side chain is synthesized through cyclocondensation and subsequent hydrolysis. A protocol adapted from CN111138289B involves reacting ethyl acetoacetate with phenylhydrazine to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by hydrolysis to the carboxylic acid and coupling with ammonium chloride.

Critical steps :

  • Cyclocondensation : Ethyl acetoacetate and phenylhydrazine in ethanol at reflux (78°C) for 12 hours.
  • Hydrolysis : 30% NaOH aqueous solution at 70°C for 5 hours, achieving >95% conversion.
  • Coupling : Carboxylic acid activation using thionyl chloride, followed by reaction with ammonium hydroxide.

Amide Bond Formation Between Pyrazole and Tetrahydrothienopyridine

Coupling the pyrazole-4-carboxamide to the tetrahydrothienopyridine core employs standard peptide coupling agents. The Technical Disclosure Commons outlines a method using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide).

Procedure :

  • Dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in DMF.
  • Add DIPEA (3.0 eq) and stir for 10 minutes.
  • Add tetrahydrothienopyridine amine derivative (1.0 eq) and react at 25°C for 12 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to yield the amide.

Yield : 82–87% with >99% purity by HPLC.

Esterification to Form the Methyl Carboxylate

The final esterification step is achieved using methanol under acidic conditions. The ACS Publications synthesis of (−)-GA18 methyl ester employs a similar strategy, where the carboxylic acid is treated with trimethylsilyl diazomethane (TMS-diazomethane) in methanol.

Optimized protocol :

  • Reagents : 1.1 eq TMS-diazomethane in anhydrous methanol.
  • Conditions : Stir at 0°C for 2 hours, then warm to room temperature.
  • Yield : 94% with no detectable racemization.

Integrated Synthetic Pathway and Data Summary

Combining the above steps, the full synthesis can be summarized as follows:

Step Reaction Type Conditions Yield Purity
1 Tetrahydrothienopyridine core Ethanolic HCl, 65–75°C, 8h 96.5% 98.5%
2 6-Acetylation Acetyl chloride, AlCl₃, 70°C, 6h 92.3% 98.1%
3 Pyrazole carboxamide synthesis HATU/DIPEA, DMF, 25°C, 12h 85.0% 99.0%
4 Esterification TMS-diazomethane, MeOH, 0°C→RT, 2h 94.0% 99.2%

Challenges and Optimization Opportunities

  • Stereochemical Control : The tetrahydrothienopyridine core requires precise stereochemical management during cyclization. Patent CN102432626A notes that ethanol solvent polarity significantly impacts diastereoselectivity.
  • Amide Coupling Efficiency : Excess HATU (1.5 eq) may improve yields but increases cost. Alternatives like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) could reduce expenses.
  • Scale-Up Limitations : Photochemical steps (e.g., [2+2] cycloadditions as in ACS’s GA18 synthesis) may face scalability issues due to light penetration limits.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence intermediate formation?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. For example, Biginelli-like reactions (one-pot condensation of aldehydes, β-keto esters, and thioureas) are effective for generating pyrazole-carboxamide intermediates. Cyclization using reagents like hydrazine hydrate or iodine under reflux (ethanol/acetic acid) can yield fused heterocyclic cores. Reaction temperature, solvent polarity, and stoichiometry of coupling agents (e.g., 3-amino-5-methylisoxazole) critically affect regioselectivity and yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to confirm substituent positions and stereochemistry in the tetrahydrothienopyridine ring.
  • HPLC-MS (with reverse-phase C18 columns) for purity assessment and detection of hydrolytic byproducts.
  • FTIR to identify carbonyl (C=O) and amide (N-H) functional groups.
    Cross-validate with elemental analysis and X-ray crystallography (if crystals are obtainable) .

Q. What are the key stability considerations for this compound under different storage and experimental conditions?

  • Methodological Answer : Stability is influenced by:

  • Moisture : Store desiccated at −20°C to prevent hydrolysis of the methyl ester group.
  • Light : Protect from UV exposure to avoid photooxidation of the thiophene ring.
  • pH : Avoid strongly acidic/basic conditions (>pH 9 or <pH 3) to prevent decomposition into 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational reaction path search methods accelerate the design of novel derivatives with improved bioactivity?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable reaction pathways. Combine with cheminformatics to predict substituent effects on kinase binding (e.g., pyrazole-carboxamide interactions with ATP pockets). Validate predictions via parallel synthesis and SPR-based binding assays .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer : Conduct a systematic comparison of experimental variables:

  • Assay conditions : Compare enzyme concentrations (e.g., nM vs. μM), buffer ionic strength, and cofactor availability.
  • Structural analogs : Test minor substituent variations (e.g., methyl vs. trifluoromethyl groups) to isolate pharmacophore contributions.
  • Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) to minimize inter-lab variability .

Q. What statistical approaches are optimal for optimizing multi-step synthesis yields while minimizing resource expenditure?

  • Methodological Answer : Apply a Box-Behnken design (response surface methodology) to evaluate critical factors:

  • Factors : Temperature, catalyst loading, solvent ratio.
  • Responses : Yield, purity, reaction time.
    Use ANOVA to identify significant interactions and derive predictive models. Validate with three confirmation runs .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the pyrazole-4-carboxamido moiety in target binding?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., halogenation, alkylation) at the pyrazole ring.
  • Step 2 : Perform molecular docking (AutoDock Vina) to map steric and electronic interactions with the target protein.
  • Step 3 : Validate via isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Corrogate with cellular assays (e.g., IC₅₀ in kinase-dependent proliferation models) .

Q. What experimental strategies can elucidate the reaction mechanism of unexpected byproducts during cyclization steps?

  • Methodological Answer :

  • Kinetic profiling : Monitor intermediate formation via in-situ NMR or LC-MS at timed intervals.
  • Isotopic labeling : Use ¹³C-labeled acetylation agents to track carbonyl migration.
  • Computational modeling : Simulate alternative cyclization pathways (e.g., 6-endo vs. 5-exo trig closures) to identify competing transition states .

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